molecular formula C13H11ClN2O3S B12073081 N'-(2-(4-Chlorophenoxy)acetyl)thiophene-2-carbohydrazide

N'-(2-(4-Chlorophenoxy)acetyl)thiophene-2-carbohydrazide

Cat. No.: B12073081
M. Wt: 310.76 g/mol
InChI Key: FZAIOFSKFJHJOZ-UHFFFAOYSA-N
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Description

N’-(2-(4-Chlorophenoxy)acetyl)thiophene-2-carbohydrazide is a chemical compound with the molecular formula C₁₃H₁₁ClN₂O₃S and a molecular weight of 310.76 g/mol This compound is known for its unique structure, which includes a thiophene ring, a chlorophenoxy group, and a carbohydrazide moiety

Preparation Methods

The synthesis of N’-(2-(4-Chlorophenoxy)acetyl)thiophene-2-carbohydrazide typically involves the reaction of 4-chlorophenoxyacetic acid with thiophene-2-carbohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to reflux for several hours to ensure complete reaction .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

N’-(2-(4-Chlorophenoxy)acetyl)thiophene-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically results in the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often lead to the formation of reduced derivatives, such as alcohols or amines.

    Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Scientific Research Applications

    Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, this compound has been investigated for its potential as an enzyme inhibitor. It has shown promising results in inhibiting certain enzymes involved in metabolic pathways.

    Medicine: In medicinal chemistry, N’-(2-(4-Chlorophenoxy)acetyl)thiophene-2-carbohydrazide has been explored for its potential as an antimicrobial and anticancer agent. Preliminary studies have shown that it exhibits significant activity against certain bacterial strains and cancer cell lines.

    Industry: In the industrial sector, this compound is used in the development of new materials and coatings.

Mechanism of Action

The mechanism of action of N’-(2-(4-Chlorophenoxy)acetyl)thiophene-2-carbohydrazide involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit the activity of certain enzymes by binding to their active sites. This inhibition disrupts the normal metabolic processes, leading to the desired therapeutic effects. The exact molecular pathways involved in its action are still under investigation, but it is thought to involve the modulation of key signaling pathways and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

N’-(2-(4-Chlorophenoxy)acetyl)thiophene-2-carbohydrazide can be compared with other similar compounds, such as:

    N’-(2-(4-Chlorophenoxy)acetyl)acetohydrazide: This compound has a similar structure but lacks the thiophene ring. It exhibits different chemical and biological properties due to the absence of the thiophene moiety.

    N’-(2-(4-Chlorophenoxy)acetyl)benzohydrazide: This compound contains a benzene ring instead of a thiophene ring. The presence of the benzene ring alters its reactivity and biological activity.

    N’-(2-(4-Chlorophenoxy)acetyl)furan-2-carbohydrazide: This compound has a furan ring instead of a thiophene ring.

The uniqueness of N’-(2-(4-Chlorophenoxy)acetyl)thiophene-2-carbohydrazide lies in its specific combination of functional groups and the presence of the thiophene ring, which contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C13H11ClN2O3S

Molecular Weight

310.76 g/mol

IUPAC Name

N'-[2-(4-chlorophenoxy)acetyl]thiophene-2-carbohydrazide

InChI

InChI=1S/C13H11ClN2O3S/c14-9-3-5-10(6-4-9)19-8-12(17)15-16-13(18)11-2-1-7-20-11/h1-7H,8H2,(H,15,17)(H,16,18)

InChI Key

FZAIOFSKFJHJOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)NNC(=O)COC2=CC=C(C=C2)Cl

Origin of Product

United States

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